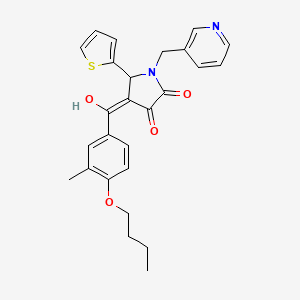

4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one

Description

This compound belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one family, characterized by a central pyrrolone scaffold substituted with a benzoyl group at position 4, a heteroaromatic group at position 5 (2-thienyl), and a 3-pyridinylmethyl moiety at position 1. Key features include:

- Molecular formula: C30H32N2O4 (average mass: 484.596 g/mol; monoisotopic mass: 484.236208 g/mol) .

- Structural uniqueness: The 4-butoxy-3-methylbenzoyl group enhances lipophilicity, while the 3-pyridinylmethyl and 2-thienyl groups contribute to π-π stacking and hydrogen-bonding interactions.

Properties

IUPAC Name |

(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O4S/c1-3-4-12-32-20-10-9-19(14-17(20)2)24(29)22-23(21-8-6-13-33-21)28(26(31)25(22)30)16-18-7-5-11-27-15-18/h5-11,13-15,23,29H,3-4,12,16H2,1-2H3/b24-22+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYCFFFOKUXLMK-ZNTNEXAZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CS4)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CS4)/O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one , identified by its CAS number 459793-96-5 , has garnered interest in medicinal chemistry for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C24H28N2O5

- Molecular Weight : 424.49 g/mol

- Structural Characteristics : The compound features a pyrrolidine core with various substituents that may influence its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. A notable study screened a library of compounds on multicellular spheroids to identify novel anticancer agents. The results suggested that the compound could inhibit cancer cell proliferation effectively, although specific mechanisms remain under investigation .

Cholinesterase Inhibition

Cholinesterase inhibitors are critical in treating neurodegenerative diseases like Alzheimer's. The compound's structural analogs have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies demonstrated that certain derivatives of this compound displayed potent inhibitory effects, indicating potential therapeutic applications in neurodegenerative disorders .

The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors:

- Inhibition of Cholinesterases : The compound acts as a competitive inhibitor for AChE and BChE. Kinetic studies revealed that it binds to the active site of these enzymes, preventing the breakdown of acetylcholine, which is crucial for neurotransmission.

- Anticancer Mechanisms : While the exact pathways are not fully elucidated, preliminary data suggest that the compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

Comparison with Similar Compounds

Key Trends and Findings

Impact of Substituents on Physicochemical Properties :

- Lipophilicity : The 4-butoxy group in the target compound increases hydrophobicity compared to analogs with shorter alkoxy chains (e.g., ethoxy in or methoxy in ).

- Melting Points : Bulky substituents (e.g., 4-tert-butylphenyl in Compound 20 ) correlate with higher melting points (263–265°C), likely due to enhanced crystal packing.

- Fluorinated Groups : The presence of CF3 (Compound 25 ) lowers yields (9%) due to steric and electronic effects during synthesis.

Position 1 Substitutions: Heteroaromatic vs. Thiadiazole Derivatives: The thiadiazolyl group in introduces sulfur-based interactions but reduces synthetic accessibility compared to pyridinyl groups.

Position 5 Aryl Groups: Electron-Withdrawing vs.

Q & A

Q. Example table for SAR analysis :

| Compound ID | Substituent R1 | Substituent R2 | Bioactivity (IC50) | Thermal Stability (°C) |

|---|---|---|---|---|

| 25 () | 3-CF3 | 4-Me | 12 nM | 205–207 |

| 29 () | 3-Cl | 4-Me | 8 nM | 235–237 |

| 15k () | 4-Br | 4-OMe | 5 nM | 247–249 |

How should conflicting spectral or biological data be resolved?

Advanced

Contradictions (e.g., variable NMR shifts or bioactivity) require:

Cross-validation : Use complementary techniques (e.g., HRMS + FTIR + X-ray crystallography) to confirm structure .

Purity assessment : Check via HPLC (≥95% purity) to rule out impurities affecting bioactivity .

Replicate experiments : Conduct triplicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

What reactor designs enhance scalability for synthesizing this compound?

Advanced

Industrial methods () recommend:

- Continuous flow reactors : Improve mixing and heat transfer for exothermic steps (e.g., cyclization) .

- Membrane separation : Purify intermediates via nanofiltration, reducing solvent waste .

- Process simulation : Software like Aspen Plus models mass/energy balances to optimize throughput .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.